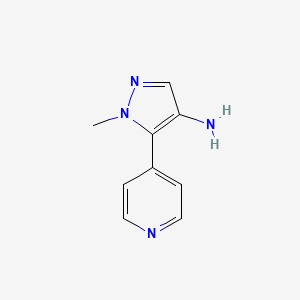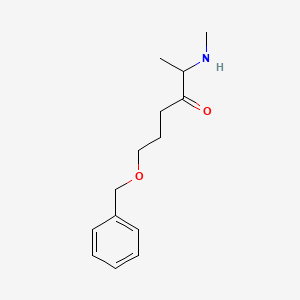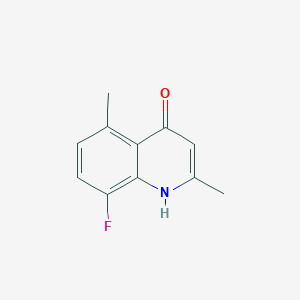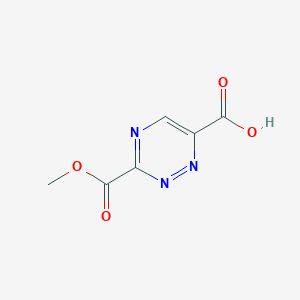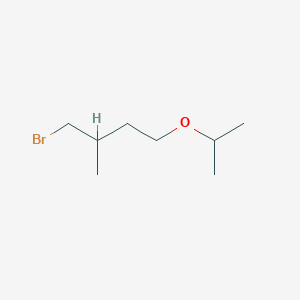
1-Bromo-2-methyl-4-(propan-2-yloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-4-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17BrO. It is a clear, colorless liquid with a molecular weight of 209.12 g/mol . This compound is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-(propan-2-yloxy)butane can be synthesized through several methods. One common method involves the bromination of 2-methyl-4-(propan-2-yloxy)butane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-(propan-2-yloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are typical conditions.
Major Products
Scientific Research Applications
1-Bromo-2-methyl-4-(propan-2-yloxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-yloxy)butane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions . The bromine atom, being a good leaving group, facilitates these reactions by departing and allowing the formation of new bonds with nucleophiles or the formation of double bonds in elimination reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the propan-2-yloxy group.
2-Bromo-2-methylpropane: Another similar compound but with different substitution patterns.
Uniqueness
1-Bromo-2-methyl-4-(propan-2-yloxy)butane is unique due to the presence of both a bromine atom and a propan-2-yloxy group, which imparts distinct reactivity and applications compared to other brominated alkanes .
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-propan-2-yloxybutane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
NFICJFLHECOAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)
![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
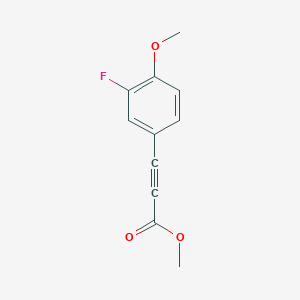
![N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide](/img/structure/B15252523.png)
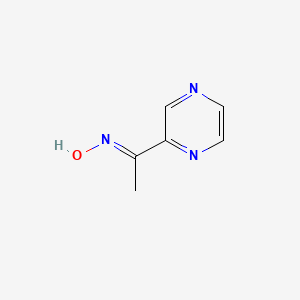
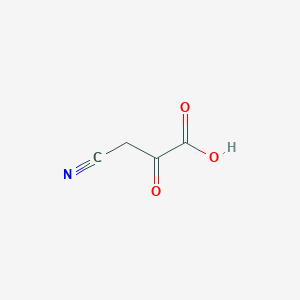
![2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15252531.png)


